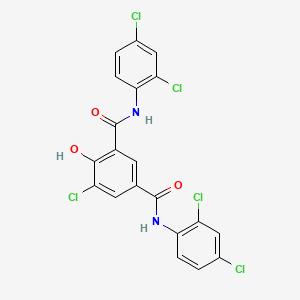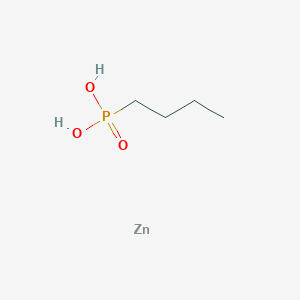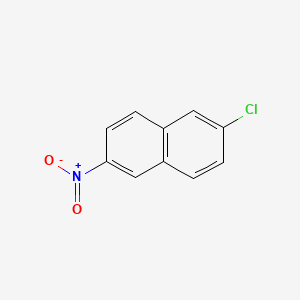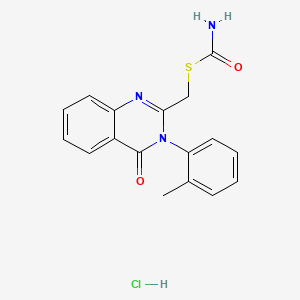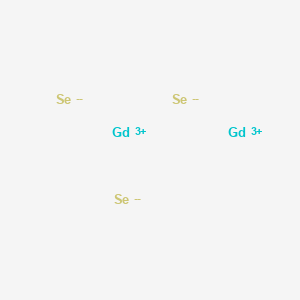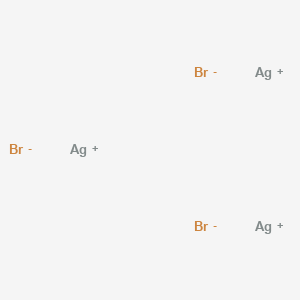
Trisilver;tribromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisilver tribromide: (Ag₃Br₃) is a chemical compound consisting of three silver (Ag) atoms and three bromine (Br) atoms. It has a molecular weight of 563.317 and is identified by the CAS Registry Number 11078-33-4. This compound is relatively less common and is primarily used in scientific research and specialized applications.
Synthetic Routes and Reaction Conditions:
Direct Combination: Trisilver tribromide can be synthesized by directly combining silver and bromine in a controlled environment. The reaction typically requires high temperatures and an inert atmosphere to prevent unwanted side reactions.
Precipitation Method: Another method involves the precipitation of silver bromide (AgBr) from a solution containing silver nitrate (AgNO₃) and potassium bromide (KBr). The resulting AgBr is then further reacted with additional silver to form trisilver tribromide.
Industrial Production Methods: Industrial production of trisilver tribromide is not common due to its specialized applications and the availability of alternative compounds. the methods mentioned above can be scaled up for larger production if needed.
Types of Reactions:
Oxidation: Trisilver tribromide can undergo oxidation reactions, where it loses electrons and forms silver bromate (AgBrO₃) or other oxidized products.
Reduction: Reduction reactions involve the gain of electrons, potentially forming silver metal (Ag) and bromine gas (Br₂).
Substitution: Substitution reactions can occur, where one or more bromine atoms are replaced by other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) are typically employed.
Substitution: Halogen exchange reactions can be facilitated using halide salts or other suitable reagents.
Major Products Formed:
Oxidation: Silver bromate (AgBrO₃), silver oxide (Ag₂O)
Reduction: Silver metal (Ag), bromine gas (Br₂)
Substitution: Silver halides (e.g., AgCl, AgI), complex silver compounds
Aplicaciones Científicas De Investigación
Chemistry: Trisilver tribromide is used in the study of silver-bromine chemistry and the synthesis of novel silver-based compounds. Biology: It can be employed in biological assays to study the interaction of silver ions with biological molecules. Medicine: Research into the antimicrobial properties of silver compounds often includes trisilver tribromide. Industry: Its unique properties may be explored for use in advanced materials and catalysis.
Mecanismo De Acción
The mechanism by which trisilver tribromide exerts its effects depends on the specific application. In antimicrobial applications, the silver ions (Ag⁺) released from the compound interact with microbial cell membranes, disrupting their function and leading to cell death. The bromine atoms may also play a role in enhancing the compound's efficacy.
Molecular Targets and Pathways Involved:
Microbial Cell Membranes: Silver ions bind to and disrupt cell membranes, leading to cell lysis.
Enzymatic Pathways: Silver ions can inhibit essential enzymes within microbial cells, further contributing to their inactivation.
Comparación Con Compuestos Similares
Silver Bromide (AgBr): A simpler compound with similar applications in photography and antimicrobial studies.
Silver(I) Bromate (AgBrO₃): An oxidized form of silver bromide with different chemical properties and uses.
Silver(I) Chloride (AgCl): Another silver halide with applications in photography and catalysis.
Uniqueness: Trisilver tribromide is unique due to its higher bromine content compared to other silver halides, which can influence its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
Ag3Br3 |
|---|---|
Peso molecular |
563.32 g/mol |
Nombre IUPAC |
trisilver;tribromide |
InChI |
InChI=1S/3Ag.3BrH/h;;;3*1H/q3*+1;;;/p-3 |
Clave InChI |
VOJUTXIQFFJRFM-UHFFFAOYSA-K |
SMILES canónico |
[Br-].[Br-].[Br-].[Ag+].[Ag+].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


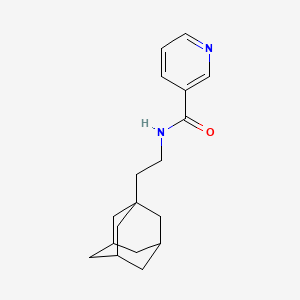
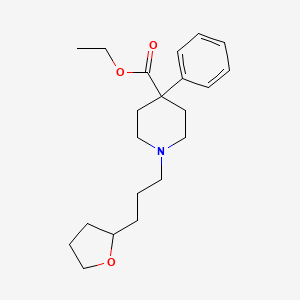
![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)
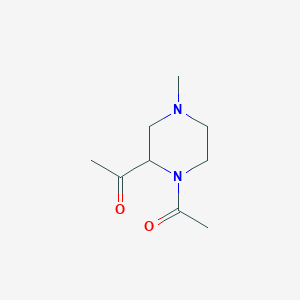
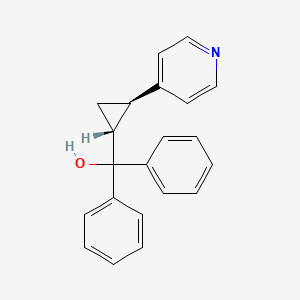

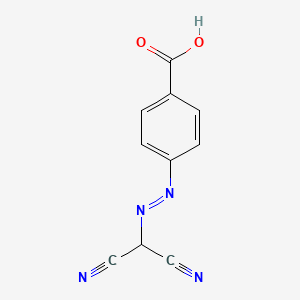
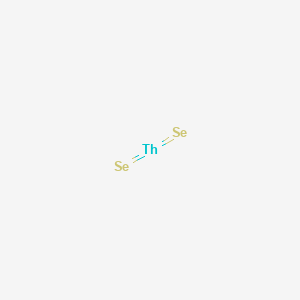
![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)
